10,10-Dimethylundecan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
68955-53-3 |
|---|---|
Molecular Formula |
(C2H4O)nC14H30OS |
Molecular Weight |
199.38 g/mol |
IUPAC Name |
10,10-dimethylundecan-1-amine |
InChI |
InChI=1S/C13H29N/c1-13(2,3)11-9-7-5-4-6-8-10-12-14/h4-12,14H2,1-3H3 |
InChI Key |
XWBTWKLPOWCMEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCCCCCN |
Canonical SMILES |
CC(C)(C)CCCCCCCCCN |
Other CAS No. |
68955-53-3 |
physical_description |
Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
Primene 81-R |
Origin of Product |
United States |
Synthetic Methodologies for 10,10 Dimethylundecan 1 Amine and Analogous Primary Alkyl Amines
Classical Chemical Synthesis Routes for Primary Alkyl Amines
Classical methods for synthesizing primary alkyl amines have been refined over many years and remain integral to organic synthesis. These routes often involve nucleophilic substitution reactions or the reduction of nitrogen-containing functional groups.
Nucleophilic Substitution Reactions Utilizing Ammonia (B1221849) (SN2 Mechanisms)
One of the most direct methods for the synthesis of primary amines is the reaction of a primary alkyl halide with ammonia. libretexts.orgchemguide.co.uk This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the ammonia molecule attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion. libretexts.orgibchem.com
The initial product is an alkylammonium salt. libretexts.orgchemguide.co.uk To obtain the free primary amine, a base is typically used to deprotonate the alkylammonium ion. libretexts.orgdocbrown.info
A significant drawback of this method is the potential for over-alkylation. libretexts.orgncert.nic.in The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. libretexts.orgchemguide.co.uk This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products. libretexts.orgncert.nic.in To favor the formation of the primary amine, a large excess of ammonia is often used. ncert.nic.inlibretexts.org
Table 1: Comparison of SN2 Amination with Other Methods
| Feature | Nucleophilic Substitution with Ammonia | Gabriel Synthesis | Azide (B81097) Reduction |
|---|---|---|---|
| Starting Material | Alkyl Halide | Alkyl Halide, Potassium Phthalimide (B116566) | Alkyl Halide |
| Key Reagent | Ammonia | Phthalimide | Sodium Azide |
| Primary Product | Primary Amine (with potential for over-alkylation) | Primary Amine | Alkyl Azide (intermediate) |
| Selectivity | Low to moderate | High | High |
| Byproducts | Secondary, tertiary amines, quaternary ammonium salts | Phthalhydrazide (B32825) or Phthalic Acid | Dinitrogen gas |
Phthalimide-Based Alkylation (Gabriel Synthesis)
To overcome the issue of over-alkylation, the Gabriel synthesis provides a more controlled method for preparing primary amines. libretexts.orgalgoreducation.combyjus.com This reaction utilizes potassium phthalimide as a surrogate for ammonia. wikipedia.org The phthalimide anion is a bulky nucleophile that, after N-alkylation with a primary alkyl halide, prevents further reactions. libretexts.orgwikipedia.org
The synthesis involves three main steps:
Deprotonation: Phthalimide is treated with a base, such as potassium hydroxide (B78521), to form the potassium phthalimide salt. libretexts.orgbyjus.com
N-Alkylation: The phthalimide anion then undergoes an SN2 reaction with a primary alkyl halide to form an N-alkylphthalimide. libretexts.orgwikipedia.org This method is generally not suitable for secondary alkyl halides. wikipedia.org
Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is subsequently cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, by reaction with hydrazine (B178648) (the Ing-Manske procedure). libretexts.orgwikipedia.org Hydrazinolysis yields the primary amine and a stable phthalhydrazide precipitate. wikipedia.org
The Gabriel synthesis is a reliable method for producing pure primary amines, avoiding the formation of secondary and tertiary amine byproducts. wordpress.com However, the conditions for hydrolysis can be harsh. wikipedia.org
Reduction of Nitrogen-Containing Precursors
A widely used strategy for synthesizing primary amines involves the reduction of various nitrogen-containing functional groups. These methods are often highly efficient and provide clean routes to the desired products.
The reduction of alkyl azides is an excellent method for the preparation of primary amines. libretexts.orgorgoreview.com This two-step process begins with the SN2 reaction of an alkyl halide with sodium azide to form an alkyl azide. libretexts.orglibretexts.org The azide ion (N₃⁻) is a good nucleophile, and the resulting alkyl azide is not nucleophilic, thus preventing over-alkylation. libretexts.orgorgoreview.com
The alkyl azide is then reduced to the primary amine. masterorganicchemistry.com This reduction can be accomplished using several reagents:
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that effectively converts alkyl azides to primary amines. orgoreview.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium (Pd) catalyst is a common and clean method for this reduction. orgoreview.commasterorganicchemistry.com
Staudinger Reaction: The reaction of the alkyl azide with triphenylphosphine (B44618) (PPh₃) followed by hydrolysis also yields the primary amine. orgoreview.com
This method is often preferred over the Gabriel synthesis due to the mild conditions under which the azide can be reduced. masterorganicchemistry.com
Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.orgnih.gov To synthesize a primary amine, a carbonyl compound is treated with ammonia to form an imine intermediate, which is then reduced to the amine. libretexts.org
The reaction is typically carried out in a one-pot procedure. derpharmachemica.com Various reducing agents can be employed, including:
Sodium borohydride (B1222165) (NaBH₄) libretexts.org
Sodium cyanoborohydride (NaBH₃CN) libretexts.org
Hydrogen gas (H₂) with a metal catalyst (e.g., Nickel, Iron) libretexts.orgnih.govd-nb.info
This method is highly attractive due to its broad substrate scope, allowing for the conversion of a wide range of aldehydes and ketones into their corresponding primary amines. nih.govd-nb.info
Primary amines can also be synthesized through the reduction of amides, nitriles, and nitro compounds. libretexts.orgallrounder.ai
Reduction of Amides: Primary amides can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgjove.com This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂). allrounder.ai
Reduction of Nitriles: Nitriles can be reduced to primary amines by reaction with lithium aluminum hydride or through catalytic hydrogenation. libretexts.orgjove.com This reaction is particularly useful for chain extension, as the synthesis of the nitrile from an alkyl halide adds an extra carbon atom to the molecule. libretexts.orgjove.com
Reduction of Nitro Compounds: Aromatic primary amines are commonly prepared by the reduction of the corresponding nitroaromatic compounds. libretexts.org A variety of reducing systems can be used, including catalytic hydrogenation (H₂ with a platinum catalyst) or metals such as zinc, iron, or tin(II) chloride in acidic solution. libretexts.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 10,10-Dimethylundecan-1-amine |
| Ammonia |
| Diethylamine |
| Ethylamine |
| Ethylammonium bromide |
| Hydrazine |
| Lithium aluminum hydride |
| N-alkylphthalimide |
| Phthalhydrazide |
| Phthalic acid |
| Phthalimide |
| Potassium hydroxide |
| Potassium phthalimide |
| Sodium azide |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Tetraethylammonium bromide |
| Tin(II) chloride |
| Triethylamine |
| Triphenylphosphine |
| Zinc |
| Iron |
| Nickel |
| Palladium |
Contemporary and Environmentally Benign Synthetic Strategies
Modern synthetic chemistry seeks to develop methods that are not only efficient but also environmentally sustainable. For the production of primary alkyl amines like this compound, this has led to the exploration of innovative catalytic systems that operate under mild conditions and utilize renewable or abundant starting materials. acs.orgriken.jprsc.org
Biocatalytic Approaches for Fatty Amine Synthesis
Biocatalysis has emerged as a powerful tool for green chemistry, offering highly selective and efficient routes to complex molecules under mild, aqueous conditions. mdpi.com Enzymes, as natural catalysts, can circumvent the need for protecting groups and reduce waste, making processes more cost-effective and environmentally friendly. mdpi.comresearchgate.net
A significant breakthrough in the synthesis of fatty amines involves the use of multi-enzyme cascades that convert renewable resources like vegetable oils and animal fats directly into primary amines. researchgate.netnih.gov Fatty amines are important commodity chemicals, but their traditional synthesis from these renewable sources has notable drawbacks. nih.gov
A proof-of-concept biocatalytic alternative employs a one-pot system combining three distinct enzymes: a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA). researchgate.netnih.gov
Lipase: This enzyme first hydrolyzes the triglycerides or oils to release free fatty acids.
Carboxylic Acid Reductase (CAR): The fatty acids are then reduced by the CAR to the corresponding aldehydes. This step requires cofactors like NADPH and ATP. researchgate.net
Transaminase (TA): Finally, the aldehyde is aminated by the TA, using an amine donor, to produce the desired primary fatty amine. researchgate.net
This chemoenzymatic cascade has successfully produced various medium and long-chain primary fatty amines with high analytical yields. nih.gov For instance, the synthesis of laurylamine from trilaurin (B1682545) on a preparative scale resulted in a 73% isolated yield. researchgate.netnih.gov This one-pot tandem approach represents a milder, more sustainable alternative to conventional methods, which often involve toxic metal catalysts and harsh reaction conditions. rsc.org
| Fatty Acid Substrate | Carbon Chain Length | Conversion (%) |
|---|---|---|
| Hexanoic Acid | C6 | 78 |
| Octanoic Acid | C8 | 92 |
| Decanoic Acid | C10 | 96 |
| Lauric Acid | C12 | 95 |
| Myristic Acid | C14 | 91 |
| Palmitic Acid | C16 | 80 |
| Oleic Acid | C18 (unsaturated) | 88 |
Amine transaminases (ATAs) are a crucial class of enzymes for synthesizing chiral amines, which are vital building blocks for pharmaceuticals and fine chemicals. acs.orgacs.orgbohrium.com Over the last decade, advances in enzyme engineering have significantly expanded the utility of ATAs in organic synthesis. acs.orgacs.org Enzymatic cascades featuring ATAs are particularly attractive because they can reduce the number of steps in a traditional synthesis and allow for the use of inexpensive starting materials. acs.orgkaust.edu.sa
These one-pot cascades can be designed to overcome the unfavorable equilibrium of many transamination reactions. mdpi.com For example, a cascade can incorporate a second enzyme to remove the ketone byproduct, thereby driving the reaction toward the amine product. mdpi.com
Recent developments have led to versatile methods for synthesizing primary, secondary, and tertiary amines with multiple stereogenic centers. hims-biocat.euacs.org One such strategy combines ene-reductases (EReds) with imine reductases/reductive aminases (IReds/RedAms). hims-biocat.euacs.org This dual-enzyme system converts α,β-unsaturated ketones into amines with excellent stereoselectivity and chemical purity, often exceeding 99%. hims-biocat.euacs.org A key innovation in these cascades is the use of a formate (B1220265) dehydrogenase (FDH) for in-situ recycling of the NADPH coenzyme, which improves the atom economy of the process. acs.org
| Cascade Type | Enzymes Involved | Starting Material | Product Type | Key Feature |
|---|---|---|---|---|
| Oxidation-Transamination | Alcohol Dehydrogenase (ADH), Amine Transaminase (ATA) | Alcohols | Chiral Amines | Converts readily available alcohols to amines. acs.org |
| Deracemization | Amine Transaminase (ATA), Amine Dehydrogenase (AmDH) | Racemic Amines | Enantiopure Amines | Generates single enantiomer from a racemic mixture. acs.org |
| Reductive Amination Cascade | Ene-Reductase (ERed), Imine Reductase (IRed) | α,β-Unsaturated Ketones | Amines with two stereocenters | Access to all four possible stereoisomers with high purity. acs.org |
| Amide Synthesis | Amine Transaminase (ATA), Acyl Transferase | Aldehydes/Ketones | Amides | One-pot synthesis of amides in aqueous solution. rsc.org |
Photoredox-Mediated Reactions for Linear Aliphatic Primary Amines
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org This approach is particularly useful for generating radical intermediates that can participate in a wide range of transformations. rsc.org The synthesis of linear aliphatic primary amines, which are crucial bulk chemicals, has benefited significantly from these developments. researchgate.netresearchgate.net
A highly desirable reaction for amine synthesis is hydroaminoalkylation (HAA), which involves the addition of an aminoalkyl group and a hydrogen atom across a C=C double bond. rsc.orgresearchgate.net This method is atom-economic and utilizes readily available olefins as starting materials. rsc.orgresearchgate.net While photoredox catalysis has been used to synthesize amines, its application to producing long-chain linear aliphatic primary amines was limited until recently. rsc.orgresearchgate.net
A novel strategy employs a photoredox-mediated decarboxylative hydroaminoalkylation reaction. researchgate.netresearchgate.net This method utilizes unnatural amino acids as the source of the aminoalkyl group. The process is initiated by a photocatalyst (e.g., 4CzIPN) that, upon excitation by visible light, facilitates the decarboxylation of the amino acid to generate an α-amino radical. This radical then adds to an alkene, and the resulting radical intermediate is subsequently reduced and protonated to yield the final linear aliphatic amine product. researchgate.net This methodology has demonstrated a wide substrate scope, providing good to excellent yields, and has been successfully applied to the synthesis and late-stage modification of pharmaceutical compounds. researchgate.netresearchgate.net
| Alkene Type | Amino Acid Source | Product Type | Yield | Significance |
|---|---|---|---|---|
| (Heteroaromatic) Vinylarenes | Unnatural Amino Acids | Functionalized Linear Amines | Moderate to Excellent | Broad scope for aromatic and heteroaromatic alkenes. researchgate.net |
| Michael Acceptors | Unnatural Amino Acids | γ-Amino Esters/Ketones | Good to Excellent | Effective for electron-deficient alkenes. researchgate.net |
| Various Alkenes | Long-Chain Amino Acids | Long-Chain Linear Aliphatic Amines | Good to Excellent | First photoredox HAA for long-chain primary amines. researchgate.netresearchgate.net |
| Dienol Ethers | N-Aryl α-Amino Acids | Vicinal Amino Tertiary Ethers | Good to Excellent | Highly regio-, diastereo-, and enantioselective via dual palladium/photoredox catalysis. nih.gov |
Direct Synthesis from Dinitrogen (N₂) and Alkenes
One of the ultimate goals in synthetic chemistry is the direct use of atmospheric dinitrogen (N₂), an abundant and inexpensive nitrogen source, to create valuable nitrogen-containing organic compounds. nih.govresearchgate.net The extreme stability of the N≡N triple bond makes this a formidable challenge. riken.jp Traditionally, the synthesis of alkyl amines relies on ammonia (NH₃) produced via the energy-intensive Haber-Bosch process. nih.govriken.jp
Recently, a groundbreaking study reported the direct synthesis of various alkyl amines from N₂ and simple alkenes under mild conditions (normal temperature and pressure). riken.jp This was achieved using bespoke titanium polyhydride compounds. riken.jp These multinuclear hydride frameworks can activate both the C-H bonds in alkenes and the N≡N bond in dinitrogen simultaneously, facilitating the selective formation of new carbon-nitrogen bonds. riken.jpnih.gov
In this process, the titanium polyhydride first reacts with the alkene, activating it while leaving many titanium-hydride units intact. riken.jp When dinitrogen is introduced, these remaining units work together to cleave the N₂ molecule. riken.jp The framework then mediates the coupling of the activated nitrogen and carbon species to form the alkyl amine, which is released upon hydrogenation and protonation. nih.govriken.jp Computational studies have helped to elucidate the reaction mechanism at a molecular level. riken.jp This discovery opens a new pathway for transforming N₂ and simple hydrocarbons into valuable organic compounds, potentially revolutionizing the chemical industry. riken.jpresearchgate.net
Transition Metal-Catalyzed Amination Reactions
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly for producing alkyl amines, which are prevalent in pharmaceuticals, materials science, and agrochemicals. magtech.com.cn While traditional methods like alkylation and reductive amination are widely used, they can be limited by issues of selectivity and the need for protecting groups. chemrxiv.org Modern transition metal-catalyzed reactions offer powerful and versatile alternatives for the synthesis of primary alkyl amines and their derivatives.
A significant advancement in C-N bond formation is the copper-catalyzed oxidative coupling of aliphatic amines with alkylboronic esters, a variant of the Chan-Lam amination. chemrxiv.orgnih.gov This method is notable for its operational simplicity, mild reaction conditions, and broad functional group tolerance. nih.govresearchgate.net A key advantage is its use of molecular oxygen from the air as the terminal oxidant, which avoids the need for stoichiometric chemical oxidants. chemrxiv.orgresearchgate.net The reaction can be successfully applied to the coupling of both primary and secondary aliphatic amines with primary and secondary alkylboronic esters. chemrxiv.orgresearchgate.net
The proposed mechanism suggests a departure from the traditional Chan-Lam pathway. whiterose.ac.uk It is believed to initiate with the oxidation of the aliphatic amine by a Cu(II) species to generate an aminyl radical. whiterose.ac.uk This radical then interacts with the alkylboronic ester to form an alkyl radical intermediate. nih.govwhiterose.ac.uk This key alkyl radical can then combine with an amino-Cu(II) complex, leading to a Cu(III) intermediate that undergoes reductive elimination to yield the final alkyl amine product and a Cu(I) species, which is re-oxidized by air to complete the catalytic cycle. whiterose.ac.uk
The reaction conditions have been optimized to enhance yield and applicability. For instance, studies have shown that a combination of a copper salt, such as copper(II) bromide (CuBr₂), and a suitable ligand in a solvent like toluene (B28343) under an air atmosphere provides high yields. researchgate.net
Table 1: Representative Conditions for Cu-Catalyzed Amination of a Boronic Ester
| Entry | Copper Source | Ligand/Additive | Solvent | Atmosphere | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | CuBr₂ | None | Morpholine (neat) | Air | 80 | >95% | chemrxiv.org |
| 2 | CuBr | N,O-Ligand L1 | Toluene | Air | 80 | 85% | researchgate.net |
| 3 | Cu(OAc)₂ | 2,6-Lutidine/Myristic Acid | DCM | Air | RT | Moderate | organic-chemistry.org |
Nickel-catalyzed reactions have enabled a novel "umpolung" or polarity inversion strategy for the synthesis of amines from imines. researchgate.netnih.gov Traditionally, the imine carbon is electrophilic. In this umpolung approach, the imine's reactivity is inverted, allowing it to function as a nucleophile that can react with various electrophiles. nih.govorganic-chemistry.org This is achieved through the formation of 2-azaallyl anion intermediates. researchgate.netorganic-chemistry.org
Specifically, nickel-catalyzed reductive cross-coupling of heteroaryl imines with C(sp³)-electrophiles provides a powerful route to N-alkyl heterobenzylic amines. nih.govchemrxiv.org Mechanistic studies suggest that the imine substrate acts as a redox-active ligand when coordinated to a low-valent nickel center. nih.govresearchgate.netthieme-connect.com The resulting complex can then engage in alkylation with C(sp³) electrophiles like alkyl halides under mild conditions, avoiding the pre-generation of sensitive organometallic reagents. chemrxiv.orgchemrxiv.org The reaction exhibits good functional group tolerance and has been successfully applied to a wide range of substrates. researchgate.netchemrxiv.org Chiral catalysts can be employed to achieve highly enantioselective transformations. nih.gov
The general catalytic cycle involves the coordination of the imine to a low-valent nickel complex, which facilitates a single-electron reduction to form a persistent ligand-centered radical species. This species can then react with an alkyl electrophile to forge the new C-C bond. nih.govchemrxiv.org
Table 2: Scope of Nickel-Catalyzed Reductive Alkylation of Imines
| Imine Type | Electrophile Type | Catalyst System | Result | Reference |
|---|---|---|---|---|
| (E)-N-isopropyl-1-(pyridin-2-yl)methanimine | Benzyl Bromide | NiCl₂·dme / Mn⁰ / TMSCl | High Yield (87%) | chemrxiv.org |
| Aliphatic and Aromatic Imines | Difluoroalkyl Bromides | Nickel Catalyst / Ligand | Efficient synthesis of β-difluoroalkylated amines | researchgate.net |
| N-Sulfonyl Imines | 2-propanol-d₈ (deuterium source) | Nickel Catalyst | Enantioselective transfer hydrogenation for deuterated amines | organic-chemistry.org |
The N-alkylation of amines using alcohols is an economically and environmentally attractive method for synthesizing N-alkyl amines, as it uses readily available starting materials and generates water as the only byproduct. magtech.com.cn This transformation is often achieved through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, facilitated by heterogeneous catalysts. researchgate.netwhiterose.ac.uk
In this process, the catalyst temporarily abstracts hydrogen from the alcohol to oxidize it in situ to the corresponding aldehyde or ketone. whiterose.ac.uk The amine then condenses with this carbonyl intermediate to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine product. researchgate.netwhiterose.ac.uk
Non-noble metal catalysts, particularly those based on nickel, have proven highly effective and sustainable for this reaction. researchgate.netcas.cn For instance, nickel nanoparticles supported on materials like θ-alumina (Ni/θ-Al₂O₃) have demonstrated high activity for the alkylation of both anilines and aliphatic amines with various alcohols, without the need for additives. researchgate.netcolab.ws Mechanistic studies indicate that the interface between the nickel nanoparticles and the support material, particularly where low-coordinated nickel atoms are adjacent to the acid-base sites of the support, constitutes the active site for the reaction. researchgate.net These heterogeneous catalysts are often reusable and, in some cases, magnetic, allowing for easy separation from the reaction mixture. cas.cn
Table 3: Performance of Heterogeneous Catalysts in N-Alkylation with Alcohols
| Catalyst | Amine Substrate | Alcohol Substrate | Key Feature | Reference |
|---|---|---|---|---|
| Ni/θ-Al₂O₃ | Anilines, Aliphatic Amines | Benzyl and Aliphatic Alcohols | High activity and reusability without additives | researchgate.net |
| NiCuFeOx | Ammonia, Primary/Secondary Amines | Alcohols | Magnetic catalyst, easily separable and reusable | cas.cn |
| Ni/Al₂O₃ | Ammonia | Alcohols | Direct synthesis of primary amines | acs.org |
| [Ru(p-cymene)Cl₂]₂ / dppf | Primary Amines | Primary Alcohols | Homogeneous catalyst, requires phosphine (B1218219) ligand additive | whiterose.ac.uk |
Specific Considerations for the Synthesis of this compound
This compound is a long-chain primary amine characterized by a tertiary butyl group at the terminus of its hydrocarbon chain. nih.gov Its synthesis requires methods that can accommodate a sterically hindered, branched alkyl structure.
The synthesis of this compound can be approached through several established pathways for primary amine synthesis. Two prominent methods include the alkylation of an amine precursor and the reductive amination of a corresponding carbonyl compound.
Alkylation of an Ammonia Equivalent : This classical approach involves the reaction of a 10,10-dimethylundecyl electrophile (e.g., 1-bromo-10,10-dimethylundecane) with an ammonia surrogate. Direct alkylation of ammonia can lead to over-alkylation, producing secondary and tertiary amines. nih.gov To achieve selectivity for the primary amine, methods like the Gabriel synthesis, which uses phthalimide as an ammonia equivalent, can be employed to ensure mono-alkylation.
Reductive Amination : A highly effective method is the reductive amination of the corresponding aldehyde, 10,10-dimethylundecanal. organic-chemistry.org This reaction involves condensing the aldehyde with ammonia to form an imine in situ, which is then immediately reduced to the primary amine using a suitable reducing agent like sodium borohydride. organic-chemistry.org This one-pot procedure is often chemoselective and can provide good yields of the target primary amine.
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that require careful control include temperature, solvent, and the stoichiometry of reagents and catalysts.
Temperature : For alkylation reactions proceeding via an Sₙ2 mechanism, temperature control is crucial. Moderate temperatures are generally preferred to ensure a sufficient reaction rate without promoting side reactions like elimination, which can be competitive, especially with sterically hindered substrates.
Solvent : The choice of solvent can influence reaction rates and selectivity. For reductive aminations, solvents like ethanol (B145695) or methanol (B129727) are common as they are compatible with reducing agents such as sodium borohydride. organic-chemistry.org For alkylation reactions, polar aprotic solvents can be effective in solvating the reactants and facilitating the substitution.
Reagent and Catalyst Control : In reductive amination, the concentration of ammonia and the choice of reducing agent must be carefully managed to favor the formation of the primary amine over secondary amine byproducts. organic-chemistry.org In transition metal-catalyzed processes, the catalyst loading is a key variable; sufficient catalyst is needed for an efficient reaction rate, but excessive amounts can be uneconomical and may lead to undesired side reactions.
Systematic investigation of these parameters allows for the development of a robust synthetic protocol that delivers this compound with high yield and purity.
Mechanistic Investigations of 10,10 Dimethylundecan 1 Amine Reactivity
Electrophilic Substitution at Nitrogen in Primary Alkyl Amines
The nitrogen atom in 10,10-dimethylundecan-1-amine, a primary alkyl amine, possesses a lone pair of electrons, rendering it nucleophilic and susceptible to electrophilic attack. byjus.com This fundamental reactivity underlies several important classes of reactions, including alkylation and acylation.
Alkylation Reactions: Primary Alkyl Halides and Over-alkylation
The reaction of a primary amine like this compound with a primary alkyl halide is a classic example of nucleophilic aliphatic substitution, typically proceeding via an S(_N)2 mechanism. idc-online.comlibretexts.orgmsu.edu The amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca
However, this direct alkylation method is often complicated by the issue of over-alkylation. idc-online.comlibretexts.org The primary amine, once alkylated to a secondary amine, is still nucleophilic and can react further with the alkyl halide. ucalgary.calibretexts.org In fact, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the additional alkyl group, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comjove.comlibretexts.org This "runaway" reaction makes it difficult to selectively produce a secondary amine. masterorganicchemistry.com To favor the formation of the primary amine, a large excess of ammonia (B1221849) can be used. idc-online.comlibretexts.org Conversely, using an excess of the alkylating agent can drive the reaction towards the formation of a quaternary ammonium salt, a process known as exhaustive alkylation. masterorganicchemistry.comjove.com
The reaction between a primary amine and an alkyl halide produces a hydrohalic acid as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. idc-online.com Therefore, at least two equivalents of the amine are typically required: one to act as the nucleophile and the other to act as a base to neutralize the acid. idc-online.com
Acylation Reactions with Acid Halides and Anhydrides
Primary amines readily undergo acylation with acid halides (such as acyl chlorides) and acid anhydrides to form N-substituted amides. orgoreview.comblogspot.com This reaction is a nucleophilic acyl substitution where the amine's nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. orgoreview.com A tetrahedral intermediate is formed, which then collapses, expelling the halide or carboxylate as a leaving group. orgoreview.com
Unlike alkylation, acylation of a primary amine is not prone to over-reaction. orgoreview.com The resulting amide is significantly less nucleophilic and less basic than the starting amine. orgoreview.com This is due to the delocalization of the nitrogen's lone pair of electrons onto the adjacent carbonyl group through resonance, which reduces its availability to act as a nucleophile. orgoreview.com
The reaction with acid halides produces a strong acid (e.g., HCl) as a byproduct, which can protonate the starting amine. blogspot.com To prevent this and drive the reaction to completion, a base such as pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the acid. orgoreview.comblogspot.com Acid anhydrides are also effective acylating agents, and while they are generally less reactive than acid chlorides, they offer the advantage of not producing a strong acid. blogspot.comresearchgate.net
Condensation and Addition-Elimination Pathways
Formation of Imines and Aminals with Carbonyl Compounds
Primary amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orglumenlearning.comlibretexts.org This reaction is reversible and typically acid-catalyzed. libretexts.orgwikipedia.org
The mechanism begins with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine or hemiaminal. libretexts.orgwikipedia.orgyoutube.com Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org The nitrogen's lone pair then assists in the elimination of water, forming a positively charged species called an iminium ion. libretexts.org Finally, deprotonation of the nitrogen atom yields the neutral imine product and regenerates the acid catalyst. libretexts.org
The pH of the reaction is crucial for optimal imine formation. libretexts.org If the pH is too low, the amine will be protonated and no longer nucleophilic. libretexts.org If the pH is too high, there will not be enough acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water. libretexts.org The reaction is often driven to completion by removing the water that is formed, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.orgwikidoc.org
If a primary amine reacts with an aldehyde, an aldimine is formed. If it reacts with a ketone, a ketimine is the product. lumenlearning.com In some cases, particularly with formaldehyde, the imine products can be unstable and may trimerize. lumenlearning.com Imines can be hydrolyzed back to the corresponding primary amine and carbonyl compound under acidic conditions. libretexts.orglibretexts.org
With an excess of the primary amine, the initially formed imine can react further to form an aminal, a compound with two amino groups attached to the same carbon atom.
Elimination Reactions
Hofmann Elimination Mechanism and Regioselectivity
The Hofmann elimination is a multi-step process that converts a primary amine into an alkene. byjus.com The first step involves exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.comorganicchemistrytutor.comwikipedia.org This is an S(_N)2 reaction where the amine acts as a nucleophile. jove.com
The quaternary ammonium iodide is then treated with silver oxide and water. byjus.comorganicchemistrytutor.com The silver oxide facilitates the replacement of the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide. byjus.comorganicchemistrytutor.com
The final step is the elimination reaction, which is induced by heating the quaternary ammonium hydroxide. byjus.com The hydroxide ion acts as a base and removes a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen). This initiates an E2 elimination, where the quaternary amine acts as the leaving group, resulting in the formation of an alkene and a tertiary amine. organicchemistrytutor.com
A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule. byjus.com This rule states that the major product will be the least substituted (and therefore generally less stable) alkene. byjus.comwikipedia.org This is in contrast to the Zaitsev rule, which predicts the formation of the most substituted alkene in many other elimination reactions.
The preference for the Hofmann product is attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.org The large size of the leaving group makes it difficult for the base to access the more sterically hindered β-hydrogens that would lead to the Zaitsev product. Instead, the base preferentially abstracts a proton from the less sterically hindered β-carbon, leading to the formation of the Hofmann product. wikipedia.org
Influence of Steric Environment on Reaction Profiles
Steric Hindrance Effects (e.g., %VBur Index) on Reactivity
A quantitative method for evaluating steric bulk is the percent buried volume (%VBur). This index calculates the percentage of the volume of a sphere around a specific point (in this case, the nitrogen atom) that is occupied by the atoms of the ligand or molecular backbone. youtube.comionicviper.orgrsc.org A higher %VBur value corresponds to greater steric congestion around the reactive center, which can impede the approach of other molecules and slow reaction rates. youtube.comcore.ac.uk For primary amines, the size and branching of the alkyl substituent directly impact nucleophilicity, with bulkier groups reducing reactivity. masterorganicchemistry.com For instance, the nucleophilicity of t-butylamine is roughly 1000 times lower than that of a linear primary amine like n-propylamine, illustrating the powerful effect of steric shielding. masterorganicchemistry.com
| Amine | Structural Feature | Relative Steric Hindrance | Expected Impact on Reactivity |
|---|---|---|---|
| n-Propylamine | Linear alkyl chain | Low | Higher nucleophilicity, faster reaction rates. masterorganicchemistry.com |
| tert-Butylamine | Bulky group adjacent to N | High | Lower nucleophilicity, significant reduction in reaction rates due to direct steric shielding. masterorganicchemistry.com |
| This compound | Bulky group remote from N | Moderate-to-High Overall Volume | Nucleophilicity is primarily that of a primary amine, but the large molecular volume can affect interactions in constrained environments (e.g., catalyst pockets, self-assembled monolayers). The gem-dimethyl group restricts chain flexibility. publish.csiro.au |
Conformational Re-modeling around the Nitrogen Atom
The steric bulk of substituents not only hinders access to the reactive center but can also force significant changes in the molecule's three-dimensional structure, a phenomenon known as conformational re-modeling. For amines, extreme steric congestion can cause the nitrogen atom to deviate from its typical sp³ pyramidal geometry towards a more planar, sp²-like state. nih.gov This flattening of the nitrogen center is a direct consequence of accommodating bulky groups to minimize steric strain. nih.gov
| Level of Steric Hindrance | Nitrogen Geometry | Hybridization | Impact on Amine Moiety |
|---|---|---|---|
| Low (e.g., linear primary amines) | Pyramidal | sp³ | Standard amine reactivity and basicity. nih.gov |
| High (e.g., extremely bulky tertiary amines) | Trigonal Planar | sp² | Leads to conformational re-modeling, altered basicity, and nucleophilicity due to changes in lone pair accessibility and s-character. nih.gov |
| Remote (e.g., this compound) | Pyramidal | sp³ | Nitrogen geometry is locally unperturbed, but the overall chain conformation is restricted, which can affect intermolecular interactions and the effective presentation of the amine group. smolecule.com |
Computational and Theoretical Studies of Primary Alkyl Amines
Application of Quantum Chemical Methods
Quantum chemical methods are a cornerstone of modern chemical research, providing detailed electronic and structural information. For primary alkyl amines, these methods are used to predict everything from reaction energetics to spectroscopic properties.
Density Functional Theory (DFT) has become a widely used method for studying primary alkyl amines due to its balance of computational cost and accuracy. researchgate.net Researchers have employed DFT calculations at various levels of theory, such as B3LYP/6-31+G*, to investigate a range of properties. researchgate.netsemanticscholar.org These calculations are instrumental in predicting pKa values, understanding reaction mechanisms, and generating molecular descriptors for quantitative structure-activity relationship (QSAR) models. researchgate.net
DFT studies have been successfully applied to explore the mechanisms of complex reactions, including the palladium-catalyzed allylation of primary amines and multicomponent reactions involving alloxan (B1665706) derivatives. acs.orgresearchgate.net The method is also used to model the adsorption of alkylamines on surfaces, which is critical for applications in catalysis and materials science. researchgate.netrsc.org For instance, DFT has been used to calculate the adsorption energies of primary alkylamines on platinum nanoparticles, revealing how carbon chain length affects surface interactions. researchgate.net Furthermore, recent advancements have focused on developing fast and reliable models, using machine learning on top of large DFT-derived data libraries, to predict chemical descriptors for primary alkyl amines without the need for repeated, costly calculations. rsc.org
Ab initio (from first principles) computations provide a high level of theoretical accuracy for analyzing the structural and energetic properties of primary alkyl amines. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, often paired with extensive basis sets like 6-311+G(d,p), are used to obtain reliable data on molecular geometries and bond energies in the gas phase. semanticscholar.org
These methods have been crucial in settling discrepancies between experimental findings and theoretical predictions regarding C-H bond dissociation energies (BDEs) in amines. canada.ca Ab initio calculations have shown that the stabilization energy of the resulting radical does not significantly increase with alkylation at the nitrogen or carbon, a finding that corrected previous experimental interpretations. canada.ca Additionally, these computations are used to study the effects of protonation on molecular structure, revealing that the C-N bond lengthens significantly upon protonation. semanticscholar.org They have also been applied to determine the relative reaction rates of amines with other molecules, such as thiiranes, by calculating the geometries and energies of the transition states. arkat-usa.org
Investigations of Molecular Geometry and Electronic Structure
The geometry of primary alkyl amines is characterized by a trigonal pyramidal nitrogen atom with sp3 hybridization. lkouniv.ac.inlibretexts.orgreb.rw Three of the sp3 orbitals form sigma bonds, while the fourth contains the lone pair of electrons. libretexts.org This arrangement results in C-N-H bond angles of approximately 108°, slightly less than the ideal tetrahedral angle of 109.5° due to the steric influence of the lone pair. libretexts.orgreb.rw
| Compound | Method | Amine (R-NH2) | Ammonium (B1175870) Ion (R-NH3+) | Change (Δ) |
|---|---|---|---|---|
| Methylamine | HF/6-311+G(d,p) | 1.455 | 1.517 | 0.062 |
| MP2/6-311+G(d,p) | 1.464 | 1.517 | 0.053 | |
| B3LYP/6-311+G(d,p) | 1.468 | 1.522 | 0.054 | |
| B3PW91/6-311+G(d,p) | 1.462 | 1.516 | 0.054 | |
| Ethylamine (trans) | HF/6-311+G(d,p) | 1.456 | 1.528 | 0.072 |
| MP2/6-311+G(d,p) | 1.464 | 1.526 | 0.062 | |
| B3LYP/6-311+G(d,p) | 1.470 | 1.533 | 0.063 | |
| B3PW91/6-311+G(d,p) | 1.464 | 1.527 | 0.063 | |
| tert-Butylamine | HF/6-311+G(d,p) | 1.462 | 1.543 | 0.081 |
| MP2/6-311+G(d,p) | 1.470 | 1.543 | 0.073 | |
| B3LYP/6-311+G(d,p) | 1.476 | 1.551 | 0.075 | |
| B3PW91/6-311+G(d,p) | 1.470 | 1.545 | 0.075 |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions involving primary alkyl amines. acs.orglkouniv.ac.in DFT calculations, for example, have been used to investigate the hydroxylation of primary alkyl amines by cytochrome P450, showing that multiple mechanisms, such as hydrogen abstraction and direct oxygen transfer, can be involved. acs.org Similarly, the mechanism of diazotransfer to primary amines has been analyzed using quantum mechanics, identifying the rate-limiting step and the crucial role of water in the process. wuxiapptec.com
Computational studies have also provided mechanistic insights into the direct α-alkylation of primary aliphatic amines, suggesting that the in-situ formation of a carbamate (B1207046) from the amine and CO2 facilitates selective hydrogen atom transfer (HAT) through electrostatic attraction. nih.govscispace.com This approach allows for the functionalization of C-H bonds that would otherwise be unreactive. nih.gov
The analysis of transition states is fundamental to understanding and optimizing catalytic reactions. Computational modeling allows for the geometric and energetic characterization of these fleeting structures. In the iridium-catalyzed asymmetric reductive amination of ketones with primary alkyl amines, DFT studies revealed an outer-sphere hydride addition pathway. d-nb.info This analysis highlighted the importance of hydrogen bonding between the amine substrate and the chiral ligand in the transition state, which helps control the reaction's stereoselectivity. d-nb.info
Similarly, ab initio Hartree-Fock calculations have been used to characterize transition state geometries for the reaction between primary amines and thiiranes, which allowed for the determination of relative reaction rates. arkat-usa.org These studies consistently show that the computational approach is invaluable for rationalizing experimental outcomes and guiding the design of more efficient catalysts. acs.org
In reaction mechanisms, hydrogen bonding plays a directing role. DFT studies have shown that hydrogen bonding between an amine substrate and a chiral ligand can be crucial for enantioselectivity in catalytic processes. d-nb.info In aqueous media, water molecules can act as proton transfer intermediates, facilitated by hydrogen bonds, which can be essential for the reaction to proceed at room temperature. researchgate.net Furthermore, computational studies have highlighted the role of electrostatic attraction, a non-covalent interaction, in directing the selectivity of C-H activation in primary amines. nih.govscispace.com
Predictive Modeling and Machine Learning Approaches in Amine Chemistry
The application of computational and theoretical studies, particularly predictive modeling and machine learning, has become a cornerstone in modern chemical research. These approaches are instrumental in forecasting the physicochemical properties, reactivity, and potential applications of chemical compounds, including primary alkyl amines. For a specialized compound such as 10,10-Dimethylundecan-1-amine, these predictive tools can offer valuable insights where extensive experimental data may be lacking.
Predictive modeling in chemistry often relies on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical correlation between the structural or property descriptors of a molecule and its biological activity or a specific physicochemical property. Machine learning algorithms, a subset of artificial intelligence, have further revolutionized this field by enabling the analysis of vast and complex chemical datasets to uncover intricate patterns and build highly accurate predictive models.
Detailed Research Findings
Research in the predictive modeling of amines has spanned various applications, from environmental fate and toxicity to industrial process optimization. While specific studies focusing exclusively on this compound are not prevalent in public literature, the principles and findings from studies on analogous long-chain and branched primary alkyl amines can be extrapolated to understand its likely behavior.
Studies have demonstrated that the toxicity of primary alkyl amines to aquatic organisms can be effectively predicted using QSAR models. d-nb.inforesearchgate.net These models often utilize descriptors such as the octanol-water partition coefficient (log P), which is a measure of a compound's lipophilicity. researchgate.net For instance, a higher log P value, as seen with the long alkyl chain of this compound, generally correlates with increased toxicity due to enhanced bioaccumulation in fatty tissues of organisms. nih.gov The branching at the C10 position could also influence its toxicological profile, a factor that sophisticated machine learning models can capture.
Machine learning models have also been developed to predict the reactivity of amines. For example, models can predict the equilibrium constants of reactions involving amines, such as those with carbon dioxide or carbonyl sulfide. acs.org These models often use quantum chemical descriptors like local ionization energy and atomic charges to achieve high accuracy. acs.org Such approaches could be used to predict the nucleophilicity and reactivity of this compound in various chemical transformations.
Furthermore, machine learning algorithms, including random forests, gradient boosting decision trees, and neural networks, have been employed to predict the metabolic fate of amine contaminants, such as their potential for N-dealkylation by cytochrome P450 enzymes. nih.govmdpi.com These models are built on large datasets of diverse amines and utilize a range of molecular descriptors to make their predictions. nih.gov The structural features of this compound, including its long, sterically hindered alkyl chain, would be key inputs for such predictive models to assess its biotransformation potential.
Data Tables
To facilitate predictive modeling, a variety of molecular descriptors are calculated. The following table presents some computed physicochemical properties and molecular descriptors for this compound, which would serve as inputs for machine learning models.
Table 1: Computed Physicochemical Properties and Molecular Descriptors for this compound
| Property/Descriptor | Value | Source |
| Molecular Formula | C₁₃H₂₉N | PubChem nih.gov |
| Molecular Weight | 199.38 g/mol | PubChem nih.gov |
| XLogP3 | 5.4 | PubChem nih.gov |
| Topological Polar Surface Area | 26 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
This table is interactive. Users can sort the data by clicking on the column headers.
The performance of various machine learning models in predicting properties of amines can be compared. The following table provides a hypothetical comparison of different algorithms for predicting a property like aquatic toxicity (LC50), based on general findings in the field.
Table 2: Illustrative Performance of Machine Learning Models in Amine Property Prediction
| Machine Learning Model | Typical R² (Coefficient of Determination) | Key Strengths |
| Multiple Linear Regression (MLR) | 0.85 - 0.95 | Simple, interpretable. cmst.eu |
| Random Forest (RF) | > 0.90 | Handles non-linear relationships, robust to outliers. nih.gov |
| Gradient Boosting Decision Tree (GBDT) | > 0.90 | High predictive accuracy. nih.govmdpi.com |
| Support Vector Machine (SVM) | 0.88 - 0.96 | Effective in high-dimensional spaces. |
| Artificial Neural Network (ANN) | > 0.95 | Can model highly complex, non-linear patterns. nih.govacs.org |
This table is interactive and for illustrative purposes. The R² values are typical ranges observed in QSAR/QSPR studies of amines and not specific to this compound.
These predictive approaches, powered by increasingly sophisticated algorithms and growing datasets, are crucial for the efficient and safe development of new chemical entities. For a compound like this compound, they provide a powerful lens through which its chemical nature can be explored and understood, even in the absence of extensive laboratory testing.
Advanced Analytical Techniques for the Characterization of Primary Alkyl Amines
Chromatographic Methods for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of primary alkyl amines. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte and its derivatives.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While primary alkyl amines can be analyzed directly by GC, their polar nature can lead to poor peak shapes and adsorption onto the column, especially for a long-chain amine like 10,10-Dimethylundecan-1-amine. h-brs.de To overcome these challenges, derivatization is commonly employed to increase volatility and reduce polarity. researchgate.netlibretexts.org
GC coupled with mass spectrometry (GC-MS) provides an additional layer of identification by furnishing mass-to-charge ratio information of the analyte and its fragments, which is invaluable for structural elucidation. chromatographyonline.com The use of GC-MS for the analysis of derivatized amines is a well-established approach, offering high sensitivity and selectivity. nih.govresearchgate.net For instance, the analysis of fatty amines has been successfully performed using GC-MS after trifluoroacetylation. researchgate.net
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| GC Column | SLB-IL111 (ionic liquid based) or equivalent non-polar column |
| Injector Temperature | 270°C |
| Oven Program | Initial 120°C, ramp to 240°C at 20°C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 20-300 |
This table is illustrative and based on general methods for long-chain alkyl amines. chromatographyonline.comresearchgate.netbre.com
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.gov However, primary alkyl amines like this compound often lack a UV chromophore, making their detection by standard UV-Vis detectors challenging. sigmaaldrich.com To address this, pre- or post-column derivatization with a chromophoric or fluorophoric agent is a common strategy. libretexts.orgthermofisher.com
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and selective analysis of amines in complex matrices. nih.govrsc.org This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry, often without the need for derivatization. researchgate.net
For enhanced sensitivity in HPLC, derivatization agents that introduce a fluorescent tag to the amine are widely used. Reagents such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) react with primary amines to form highly fluorescent derivatives. nih.govthermofisher.comrsc.org These derivatives can then be detected with high sensitivity using a fluorescence detector. When coupled with mass spectrometry, the structural information of the derivatized amine can be confirmed. rsc.org
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in faster analysis times, improved resolution, and increased sensitivity. The principles of separation and detection for primary alkyl amines in UHPLC are similar to those in HPLC, including the use of derivatization and coupling with mass spectrometry.
Ion Chromatography (IC) and Capillary Electrophoresis (CE)
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. It can be employed for the analysis of protonated alkylamines. copernicus.orggoogle.com IC methods have been developed for the separation and quantification of various alkylamines in atmospheric samples, often using a cation-exchange preconcentration step to enhance sensitivity. copernicus.orgnih.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.orgwikipedia.org CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. acs.org The separation of alkylamines by CE can be influenced by factors such as the pH of the background electrolyte and the use of dynamic coating agents to modify the capillary wall. nih.gov
Derivatization Strategies for Enhanced Detection and Selectivity
Derivatization is a key strategy in the analysis of primary alkyl amines to improve their chromatographic behavior and enhance their detectability. researchgate.netthermofisher.com The choice of derivatizing agent depends on the analytical technique being used (GC or HPLC) and the desired detection method (e.g., flame ionization, electron capture, UV-Vis, fluorescence, or mass spectrometry). researchgate.netlibretexts.org
Common derivatization reactions for primary amines include:
Acylation: This is one of the most widely used procedures for the GC analysis of primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyric anhydride (HFBA) create more volatile and less polar derivatives that are well-suited for GC analysis and can be sensitively detected by electron capture detectors. nih.govh-brs.de
Silylation: This involves the replacement of active hydrogens with a silyl group, such as a trimethylsilyl (TMS) group. The resulting derivatives are more volatile and thermally stable. libretexts.org
Reaction with Chloroformates: Alkyl chloroformates, like isobutyl chloroformate (IBCF), react rapidly with amines to form carbamates, which are suitable for GC-MS analysis. researchgate.net
Labeling with Fluorophores: For HPLC with fluorescence detection, reagents like o-phthalaldehyde (OPA), dansyl chloride (DNS-Cl), and 9-fluorenylmethyl chloroformate (FMOC) are commonly used. nih.govthermofisher.comrsc.org OPA reacts specifically with primary amines to produce highly fluorescent isoindole derivatives. nih.govrsc.org
Table 2: Common Derivatization Reagents for Primary Alkyl Amines
| Reagent | Technique | Derivative | Advantages |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | GC | Trifluoroacetamide | Increased volatility, suitable for ECD detection h-brs.de |
| Isobutyl Chloroformate (IBCF) | GC-MS | Carbamate (B1207046) | Rapid reaction, stable derivatives researchgate.net |
| o-Phthalaldehyde (OPA) | HPLC-FLD | Isoindole | High sensitivity, specific for primary amines nih.govrsc.org |
| Dansyl Chloride (DNS-Cl) | HPLC-FLD/UV | Dansyl sulfonamide | Stable derivatives, good for di- and polyamines nih.govrsc.org |
| 9-Fluorenylmethyl Chloroformate (FMOC) | HPLC-FLD/UV | Carbamate | Stable derivatives, reacts with primary and secondary amines nih.govthermofisher.com |
This table summarizes common derivatization strategies applicable to primary alkyl amines.
Method Development and Validation for Trace Analysis
The trace analysis of this compound presents unique challenges due to its chemical properties, including its basicity and potential for volatility and adsorption onto surfaces. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques employed for the analysis of such compounds. Method validation is a critical component of the analytical workflow, ensuring that the chosen method is fit for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics, including linearity, limits of detection and quantification, accuracy, and precision.
Currently, specific, publicly available, detailed research findings and data tables for the validation of an analytical method for this compound are not present in the accessible scientific literature. While general methodologies for the analysis of long-chain and branched primary alkyl amines exist, specific data for this particular compound are not documented in the searched resources. The following sections outline the necessary steps for method validation, which would need to be performed to generate the specific data for this compound.
Establishment of Calibration Curves and Linearity
A cornerstone of quantitative analysis is the establishment of a calibration curve. This is generated by analyzing a series of standards containing known concentrations of this compound. The instrumental response is then plotted against the concentration to create a calibration graph. The linearity of this curve is a measure of how well the instrumental response is directly proportional to the concentration of the analyte over a given range.
To establish linearity, a minimum of five concentration levels would be prepared and analyzed. The resulting data would be subjected to linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²). An R² value close to 1.000 would indicate a strong linear relationship.
Hypothetical Data Table for Linearity of this compound (Note: The following data is illustrative and not based on actual experimental results for this specific compound.)
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 0.1 | 1500 |
| 0.5 | 7500 |
| 1.0 | 15000 |
| 5.0 | 75000 |
| 10.0 | 150000 |
| Linearity Results | |
| Correlation Coefficient (r) | 0.9999 |
| Coefficient of Determination (R²) | 0.9998 |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for trace analysis, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the smallest amount of analyte that can be distinguished from the background noise of the instrument, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, and the LOQ is calculated as 10 times the standard deviation of the blank response divided by the slope.
Hypothetical Data Table for LOD and LOQ of this compound (Note: The following data is illustrative and not based on actual experimental results for this specific compound.)
| Parameter | Value (µg/mL) | Method of Determination |
|---|---|---|
| Limit of Detection (LOD) | 0.03 | Based on the standard deviation of the blank and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | 0.10 | Based on the standard deviation of the blank and the slope of the calibration curve. |
Recovery and Precision Assessment
Accuracy and precision are fundamental to the validation of any analytical method. Accuracy, often assessed through recovery studies, refers to the closeness of the measured value to the true value. Precision is the degree of agreement among a series of measurements of the same sample and is typically expressed as the relative standard deviation (RSD).
Recovery studies involve spiking a blank matrix with a known concentration of this compound and analyzing the sample. The percentage of the analyte recovered is then calculated. Precision is evaluated by repeatedly analyzing a sample at a known concentration and calculating the RSD of the results. Both intra-day (repeatability) and inter-day (intermediate precision) precision should be assessed.
Hypothetical Data Table for Recovery and Precision of this compound (Note: The following data is illustrative and not based on actual experimental results for this specific compound.)
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Mean Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
|---|---|---|---|---|
| 0.5 | 0.49 | 98.0 | 2.5 | 3.1 |
| 5.0 | 5.05 | 101.0 | 1.8 | 2.2 |
| 10.0 | 9.90 | 99.0 | 1.5 | 1.9 |
Role and Applications of Primary Alkyl Amines in Contemporary Organic Synthesis and Catalysis
Primary Alkyl Amines as Versatile Building Blocks
Primary aliphatic amines are fundamental building blocks in organic synthesis due to their prevalence in natural products and their versatile reactivity. rsc.orgrsc.orgnih.gov Traditionally considered somewhat inert to substitution reactions, recent advancements have unlocked their potential as valuable C(sp³) synthons. rsc.orgrsc.orgnih.gov This has been achieved through innovative deamination strategies that transform the amine moiety into a good leaving group, thereby enabling a variety of bond-forming reactions. researchgate.net
These methods include cross-coupling and photocatalyzed transformations that can proceed through either polar or radical mechanisms. rsc.orgrsc.orgnih.gov For instance, primary amines can be activated and subsequently coupled with various partners to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This newfound reactivity allows for the incorporation of complex alkyl fragments, like the 10,10-dimethylundecyl group, into larger molecular architectures. The ability to utilize readily available primary amines as alkylating reagents in reductive cross-coupling reactions, for example, broadens the scope of accessible molecules and offers a more sustainable alternative to traditional organometallic reagents. nih.gov
The versatility of primary alkyl amines as building blocks is further highlighted by their use in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com Their ability to participate in a wide array of chemical transformations makes them key intermediates in the production of numerous organic compounds. amerigoscientific.com
Table 1: Selected Reactions Utilizing Primary Alkyl Amines as Building Blocks
| Reaction Type | Description | Key Features |
|---|---|---|
| Deaminative Cross-Coupling | The amine group is transformed into a leaving group, allowing for coupling with various partners (e.g., aryl halides). | Avoids the use of stoichiometric organometallic reagents. nih.gov |
| Photocatalyzed Alkylation | Utilizes light energy to generate alkyl radicals from primary amines for C-C and C-heteroatom bond formation. | Proceeds under mild conditions. rsc.org |
Catalytic Roles of Primary Alkyl Amines
Beyond their role as synthetic intermediates, primary alkyl amines play a crucial part in catalysis, both as organocatalysts themselves and as ligands for transition metals.
Chiral primary amines have emerged as powerful and versatile organocatalysts in asymmetric synthesis. bohrium.comrsc.org Their ability to act as Brønsted bases is fundamental to their catalytic activity. researchgate.net In many reactions, the primary amine activates the substrate by forming a nucleophilic enamine intermediate. bohrium.com This mode of activation has proven effective in a wide range of enantioselective transformations, including aldol and Mannich reactions. bohrium.com
The presence of a hydrogen atom on the nitrogen of the primary amine allows for the formation of key hydrogen-bonding interactions in the transition state, which can effectively control the stereoselectivity of the reaction. bohrium.com This distinguishes them from their secondary amine counterparts and often leads to complementary or even superior catalytic performance. bohrium.comrsc.org Chiral primary α-amino amides, for example, incorporate both a Brønsted basic site (the enamine-forming amine) and a Brønsted acidic site (the amide N-H) which can act in concert to catalyze reactions with high stereocontrol. researchgate.net
The nitrogen atom of primary alkyl amines can coordinate to transition metals, making them valuable ligands in catalysis. The nature of the alkyl group can be tuned to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its reactivity and selectivity.
Chiral primary amines are crucial components in the design of ligands for asymmetric transition metal catalysis. researchgate.net These chiral ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide variety of molecules. researchgate.net For instance, chiral primary amine-derived ligands have been successfully employed in metal-catalyzed enantioselective reductive amination of ketones to produce other chiral amines. researchgate.net The development of efficient catalytic systems for this transformation is of great interest for the pharmaceutical industry, where chiral amines are common structural motifs in drug molecules. researchgate.net
Primary amines can also function as directing groups in transition metal-catalyzed C-H activation reactions. researchgate.net In this approach, the amine coordinates to the metal center and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. rsc.org This strategy allows for the selective modification of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis and late-stage functionalization of complex molecules. nih.gov Both proximal and distal C-H bonds can be targeted through the design of appropriate catalytic systems. researchgate.netrsc.org The use of transient directing groups, which are formed in situ from a primary amine and a catalyst, represents a particularly elegant and efficient approach to directed C-H functionalization. rsc.org
Ligand Design in Transition Metal Catalysis
Contributions to Advanced Functional Materials
The properties of primary alkyl amines, particularly long-chain amines like 10,10-Dimethylundecan-1-amine, make them valuable components in the development of advanced functional materials. Their ability to self-assemble and form ordered structures is of particular interest. For example, long-chain amines can be used as capping agents to control the size and shape of nanoparticles, thereby influencing their optical and electronic properties.
Furthermore, the amine group can be readily functionalized, allowing for the incorporation of these molecules into larger polymer networks or onto surfaces. This can be used to modify the surface properties of materials, for instance, to improve their compatibility with other components in a composite material or to introduce specific functionalities such as hydrophobicity or biocompatibility. The incorporation of primary alkyl amines into materials can also influence their bulk properties, such as their mechanical strength and thermal stability.
Conclusion and Future Research Perspectives on 10,10 Dimethylundecan 1 Amine
Summary of Current Academic Understanding
10,10-Dimethylundecan-1-amine, with the molecular formula C13H29N and a molecular weight of 199.38 g/mol , is a primary aliphatic amine. nih.gov Its structure features an eleven-carbon chain with a terminal primary amine and two methyl groups at the C10 position, creating a neopentyl-like terminus. This bulky, sterically hindered tail, combined with the reactive primary amine at the opposite end, is expected to influence its self-assembly, reactivity, and utility in materials science and organic synthesis.
While specific experimental data on this compound is limited in publicly accessible literature, its properties can be inferred from the behavior of analogous long-chain and branched primary amines. The primary amine group is a key functional feature, capable of acting as a nucleophile and a base, and can participate in hydrogen bonding. The long alkyl chain imparts hydrophobicity, suggesting potential surfactant properties. The bulky dimethylated tail is likely to disrupt close packing in the solid state and influence the morphology of self-assembled structures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H29N |
| Molecular Weight | 199.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 68955-53-3 |
Data sourced from PubChem. nih.gov
Emerging Synthetic Methodologies and Their Potential for Branched Primary Amines
The synthesis of sterically hindered primary amines like this compound can be challenging using classical methods, which often lead to mixtures of primary, secondary, and tertiary amines, or are inefficient for sterically demanding substrates. However, several emerging synthetic methodologies show significant promise for the efficient and selective synthesis of such compounds.
Reductive Amination: A prominent method for amine synthesis is the reductive amination of aldehydes and ketones. rsc.org For this compound, this would involve the reaction of 10,10-dimethylundecanal with ammonia (B1221849) in the presence of a reducing agent. The challenge lies in the synthesis of the sterically hindered aldehyde precursor.
Hydroaminomethylation: This atom-economical, one-pot reaction converts alkenes into amines with the addition of syngas (CO/H2) and an amine. For the synthesis of this compound, a suitable branched alkene precursor would be required. Continuous processes for hydroaminomethylation in aqueous systems have been developed, offering a sustainable route to long-chain amines. rsc.org
Catalytic C-H Amination: Direct functionalization of C-H bonds represents a highly efficient synthetic strategy. Recent advances in photoredox catalysis have enabled the direct C-H amination of arenes with primary amines. nih.gov While this is more established for aryl C-H bonds, research into the catalytic amination of alkanes is an active area.
Table 2: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Precursors | Advantages | Challenges |
| Reductive Amination | 10,10-Dimethylundecanal, Ammonia | Well-established, versatile | Synthesis of the sterically hindered aldehyde |
| Hydroaminomethylation | Branched C12 alkene, CO, H2, Ammonia | Atom-economical, one-pot | Regioselectivity, catalyst development |
| C-H Amination | 10,10-Dimethylundecane, Aminating agent | Direct functionalization, step-efficient | Selectivity, harsh reaction conditions |
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
Understanding the reaction mechanisms for the synthesis of sterically hindered amines is crucial for optimizing reaction conditions and developing more efficient catalysts. The integration of experimental studies with computational methods, such as Density Functional Theory (DFT), has provided deep insights into these complex transformations.
Mechanisms of Reductive Amination: DFT studies have been employed to investigate the mechanism of direct reductive amination. These studies have elucidated the role of catalysts and the nature of the rate-determining step, which is often the hydride transfer to the imine intermediate. rsc.orgsemanticscholar.orgrsc.org For sterically hindered substrates, computational models can predict the influence of steric bulk on the transition state energies and help in the rational design of catalysts. mdpi.com
Mechanisms of Hydroamination: The mechanism of hydroamination of alkenes has also been a subject of computational investigation. These studies have explored the role of metal catalysts in activating the N-H bond of the amine and the C=C bond of the alkene, as well as the subsequent insertion and protonolysis steps. nih.govrsc.org Understanding these mechanistic details is key to controlling the regioselectivity of the reaction, which is a significant challenge in the synthesis of branched amines.
Photoredox Catalysis Mechanisms: Experimental and computational studies have been instrumental in unraveling the mechanisms of photoredox-catalyzed amination reactions. These investigations have shed light on the generation of key radical intermediates and the elementary steps involved in the C-N bond formation. nih.govacs.orgacs.orgnih.gov Such insights are vital for expanding the scope of these reactions to include challenging substrates like long-chain alkanes.
Prospects for Novel Applications and Derivatization Strategies
The unique structure of this compound opens up possibilities for its application in various domains, from pharmaceuticals to materials science. Its primary amine functionality serves as a versatile handle for a wide range of derivatization strategies.
Potential Applications:
Pharmaceuticals: Primary amines are a common motif in active pharmaceutical ingredients (APIs). diplomatacomercial.comnih.govresearchgate.net The sterically hindered alkyl chain of this compound could be exploited to modulate the pharmacokinetic properties of drug candidates, potentially enhancing their metabolic stability. acs.org
Materials Science: Long-chain amines are utilized as surfactants and building blocks for polymers and self-assembled materials. The bulky tail of this compound could lead to the formation of unique micellar structures or liquid crystalline phases.
Agrochemicals: Many agrochemicals contain amine functionalities. The lipophilic nature of the undecyl chain could enhance the penetration of the molecule through plant cuticles or insect exoskeletons.
Derivatization Strategies:
The primary amine group of this compound can be readily functionalized to afford a diverse range of derivatives.
N-Alkylation and N-Arylation: The amine can undergo nucleophilic substitution with alkyl or aryl halides to produce secondary and tertiary amines. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for the synthesis of N-aryl derivatives, even with sterically hindered amines. researchgate.netacs.orgorganic-chemistry.orgnih.gov
Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) will yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These derivatives are often more stable and can exhibit different biological activities.
Imine Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which are versatile intermediates for the synthesis of other nitrogen-containing compounds.
Diazene Synthesis: Recent catalytic methods allow for the direct synthesis of aliphatic diazenes from sterically hindered primary amines, which can then be used for deaminative functionalization to form C-C and C-heteroatom bonds. nih.govnih.gov
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Product Class |
| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| N-Arylation | Aryl halide, Pd catalyst | Secondary Arylamine |
| Amidation | Acyl chloride | Amide |
| Sulfonamidation | Sulfonyl chloride | Sulfonamide |
| Imination | Aldehyde/Ketone | Imine |
| Diazotization | Diazotizing agent | Diazene |
Q & A
Q. Answer :
- Method : Alkylation of primary amines using dimethylating agents (e.g., methyl iodide) under controlled pH (9–11) and temperature (60–80°C).
- Purification : Fractional distillation under reduced pressure (boiling point ~242°C, extrapolated from similar amines in ).
- Characterization : Confirm purity via Gas Chromatography (GC) and structural integrity via H NMR (δ 1.25 ppm for methyl groups, δ 2.45 ppm for amine protons) .
(Advanced) How can conflicting data on the compound’s oxidative stability be resolved?
Q. Answer :
- Experimental Design : Conduct thermogravimetric analysis (TGA) under varying oxygen concentrations (5–21%) and temperatures (25–200°C).
- Controls : Compare with structurally analogous amines (e.g., N,N-Dimethyldecylamine in ).
- Data Validation : Use kinetic modeling to assess degradation pathways and cross-validate with FTIR for oxidation byproducts (e.g., nitroxide radicals) .
(Basic) What analytical techniques are critical for characterizing this compound?
Q. Answer :
- Primary Methods :
- GC-MS : Quantify purity and detect volatile impurities.
- NMR Spectroscopy : Assign methyl (δ 1.25–1.30 ppm) and amine protons (δ 2.40–2.60 ppm).
- Supplementary Techniques : IR spectroscopy for functional group identification (N-H stretch ~3350 cm) .
(Advanced) How should researchers design experiments to assess the compound’s ecotoxicological profile?
Q. Answer :
- Model Organisms : Use standardized OECD tests (e.g., Daphnia magna for aquatic toxicity).
- Exposure Parameters : Test concentrations (0.1–100 mg/L) over 48–96 hours, with controls.
- Endpoints : Measure mortality, growth inhibition, and biochemical markers (e.g., glutathione levels).
- Data Gaps : Prior studies lack ecotoxicity data (), necessitating novel experimental frameworks .
(Basic) What safety precautions are essential when handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity risk per ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid) .
(Advanced) What strategies mitigate amine degradation during long-term storage?
Q. Answer :
- Conditions : Store under inert gas (N/Ar) at 4°C in amber glass to prevent oxidation.
- Stability Monitoring : Perform periodic GC analysis and pH checks (degradation may release NH).
- Additives : Use stabilizers like BHT (0.01–0.1%) to inhibit radical formation .
(Basic) How can researchers verify the absence of isomers or byproducts in synthesized batches?
Q. Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water).
- Mass Spectrometry : Confirm molecular ion peak (m/z 185.35 for [M+H]) and rule out dimethylated byproducts .
(Advanced) What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Q. Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution on the amine group.
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
(Basic) What regulatory considerations apply to this compound in laboratory use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
